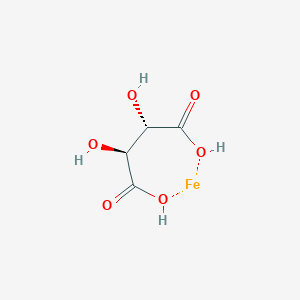
(2S,3S)-2,3-dihydroxybutanedioic acid;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrous-D-tartrate is a chemical compound that is the iron (II) salt of tartaric acid. It is known for its reddish powder appearance and has been historically used as a medicinal preparation, particularly in the treatment of anemia . The compound has a chemical formula of C₄H₄FeO₆ and a molar mass of 203.92 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ferrous-D-tartrate can be synthesized by reacting ferrous sulfate with tartaric acid under controlled conditions. The reaction typically involves dissolving ferrous sulfate in water and then adding tartaric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of ferrous-D-tartrate .
Industrial Production Methods: In industrial settings, the production of ferrous-D-tartrate involves similar principles but on a larger scale. The process includes the precise control of temperature, pH, and concentration of reactants to ensure high yield and purity of the product. The compound is often prepared by digesting tartarated iron in a solution over an extended period .
Analyse Chemischer Reaktionen
Types of Reactions: Ferrous-D-tartrate undergoes various chemical reactions, including oxidation, reduction, and complexation. For instance, it can be oxidized by hydrogen peroxide in the presence of ferrous sulfate to produce dioxosuccinic acid .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and ferrous sulfate.
Reduction: Hydriodic acid.
Complexation: Ammonio-silver nitrate to produce metallic silver.
Major Products:
Oxidation: Dioxosuccinic acid.
Reduction: Succinic acid.
Complexation: Metallic silver.
Wissenschaftliche Forschungsanwendungen
Ferrous-D-tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various analytical methods, including colorimetric determination of polyphenols in tea.
Biology: Investigated for its role in iron metabolism and its potential use in iron supplementation.
Medicine: Historically used to treat anemia due to its iron content.
Industry: Employed in the fortification of foods to improve iron content and address iron deficiency.
Wirkmechanismus
The mechanism of action of ferrous-D-tartrate primarily involves its role as an iron supplement. Iron is essential for the production of hemoglobin, which is necessary for oxygen transport in the blood. Ferrous-D-tartrate provides bioavailable iron that can be absorbed by the body to alleviate iron deficiency . The molecular targets include hemoglobin and myoglobin, and the pathways involved are those related to iron absorption and metabolism .
Vergleich Mit ähnlichen Verbindungen
- Ferrous sulfate
- Ferrous fumarate
- Ferrous gluconate
Comparison: Ferrous-D-tartrate is unique due to its specific combination with tartaric acid, which may influence its bioavailability and absorption compared to other iron supplements like ferrous sulfate, ferrous fumarate, and ferrous gluconate . Each of these compounds has different solubility and absorption characteristics, making them suitable for various therapeutic applications .
Eigenschaften
Molekularformel |
C4H6FeO6 |
|---|---|
Molekulargewicht |
205.93 g/mol |
IUPAC-Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;iron |
InChI |
InChI=1S/C4H6O6.Fe/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m0./s1 |
InChI-Schlüssel |
KBPZVLXARDTGGD-YGEZSCCGSA-N |
Isomerische SMILES |
[C@H]([C@@H](C(=O)O)O)(C(=O)O)O.[Fe] |
Kanonische SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,1,3-benzothiadiazol-4-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B13824446.png)
![3-(3,4-Dichlorophenyl)-1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)urea](/img/structure/B13824447.png)
![Cyclopentanamine, 1-tricyclo[3.3.1.1~3,7~]dec-1-yl-](/img/structure/B13824450.png)

![3-methyl-N-{2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}butanamide](/img/structure/B13824464.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carbohydrazide](/img/structure/B13824467.png)
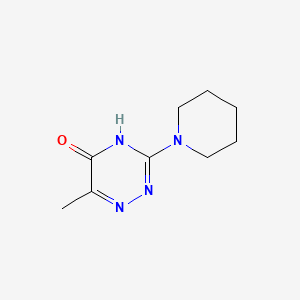
![methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate](/img/structure/B13824481.png)
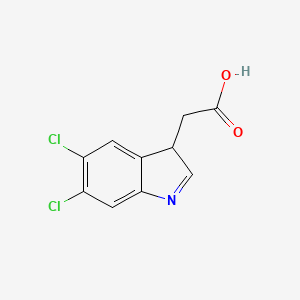
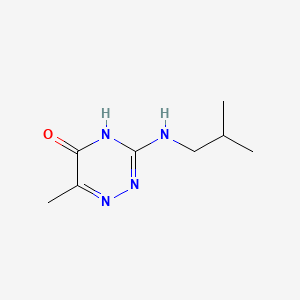
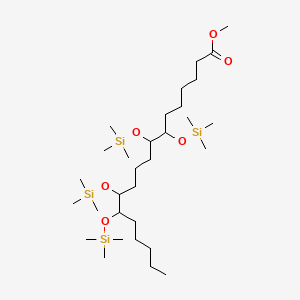
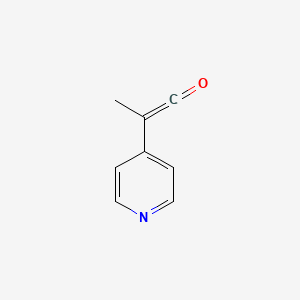
![tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate](/img/structure/B13824518.png)
